(2S)-2-(3-fluorophenyl)propanoic acid
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Overview
Description
(2S)-2-(3-fluorophenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-fluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(3-fluorophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, this compound derivatives may be explored for their potential therapeutic effects. Fluorine-containing drugs are known for their improved pharmacokinetic properties, and this compound could serve as a precursor for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid:
Thiophene Derivatives: Thiophene-based compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness: The uniqueness of (2S)-2-(3-fluorophenyl)propanoic acid lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This can result in improved metabolic stability, bioavailability, and selectivity for specific targets.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2S)-2-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
XHPMSYWCKADLPJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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